Oxytocin, 4-L-asparagine-
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Overview
Description
Oxytocin, 4-L-asparagine- is a synthetic derivative of the naturally occurring neuropeptide oxytocin. Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. The addition of the 4-L-asparagine moiety modifies the properties of oxytocin, potentially enhancing its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, 4-L-asparagine- involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods
Industrial production of oxytocin, 4-L-asparagine- follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale HPLC systems allows for the efficient production of the compound. The process involves stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxytocin, 4-L-asparagine- can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized to form cystine.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Formation of cystine from cysteine residues.
Reduction: Formation of free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Oxytocin, 4-L-asparagine- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in social behavior, cognition, and reproductive processes.
Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and postpartum hemorrhage.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mechanism of Action
Oxytocin, 4-L-asparagine- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. The binding of oxytocin to its receptor activates intracellular signaling pathways, leading to the release of calcium ions and the activation of downstream effectors. This results in various physiological responses, such as uterine contractions during childbirth and milk ejection during lactation .
Comparison with Similar Compounds
Similar Compounds
Vasopressin: Another neuropeptide with similar structure and functions, involved in water retention and blood pressure regulation.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Carbetocin: A long-acting synthetic analog of oxytocin used to prevent postpartum hemorrhage
Uniqueness
Oxytocin, 4-L-asparagine- is unique due to the addition of the 4-L-asparagine moiety, which may enhance its stability and activity compared to natural oxytocin. This modification can potentially improve its therapeutic efficacy and reduce the frequency of administration .
Properties
Molecular Formula |
C42H64N12O12S2 |
---|---|
Molecular Weight |
993.2 g/mol |
IUPAC Name |
1-[(7S,10S,16S,19R)-19-amino-7,10-bis(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26-,27-,28-,29?,30?,34?/m0/s1 |
InChI Key |
VIFAMMRBZBWEID-JOHMJIRDSA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Origin of Product |
United States |
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